Product packaging for Bis(benzo[b]furan-2-yl)methanone(Cat. No.:CAS No. 21382-50-3)

Bis(benzo[b]furan-2-yl)methanone

Cat. No.: B10847146
CAS No.: 21382-50-3
M. Wt: 262.26 g/mol
InChI Key: ZLYFWIZGRHGKMM-UHFFFAOYSA-N
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Description

Bis(benzo[b]furan-2-yl)methanone is a synthetic organic compound that serves as a core structure in medicinal chemistry research, particularly in the development of tyrosine kinase inhibitors. Its primary research value lies in its documented activity against class III receptor tyrosine kinases (RTKs), including Fms-like tyrosine kinase 3 (FLT3) and the platelet-derived growth factor receptor (PDGFR) . These receptors are critically implicated in the pathogenesis of various cancers, such as acute myeloid leukemia (AML) and other malignancies, making their inhibition a key therapeutic strategy . The compound is considered an oxygen-isostere of bisindolylmethanones and modeling studies suggest it conformationally adapts to fit into the ATP-binding pocket of the target kinases, thereby inhibiting autophosphorylation . While the unsubstituted lead compound exhibits activity, studies indicate that specific disubstituted derivatives, such as those with 5,5'-diamino groups, can lead to enhanced potency and altered selectivity profiles between FLT3 and PDGFR . In addition to its oncology research applications, this compound and its derivatives have been synthesized and evaluated for other biological activities. Some derivatives in this structural class have demonstrated moderate in vitro antimicrobial activity against a range of gram-positive and gram-negative bacteria, as well as fungal species . This compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H10O3 B10847146 Bis(benzo[b]furan-2-yl)methanone CAS No. 21382-50-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21382-50-3

Molecular Formula

C17H10O3

Molecular Weight

262.26 g/mol

IUPAC Name

bis(1-benzofuran-2-yl)methanone

InChI

InChI=1S/C17H10O3/c18-17(15-9-11-5-1-3-7-13(11)19-15)16-10-12-6-2-4-8-14(12)20-16/h1-10H

InChI Key

ZLYFWIZGRHGKMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)C3=CC4=CC=CC=C4O3

Origin of Product

United States

Elucidation of Reaction Mechanisms Involving Bis Benzo B Furan 2 Yl Methanone

Mechanistic Investigations of Bis(benzo[b]furan-2-yl)methanone Formation Reactions

The formation of the this compound core often involves a one-pot synthesis strategy that combines multiple reaction steps. A common approach is the palladium-catalyzed Sonogashira coupling followed by a cyclization reaction. acs.org This method is valued for its efficiency in creating two carbon-carbon bonds in a single process. organic-chemistry.org

The synthesis can be initiated from readily available starting materials such as 2-hydroxybenzaldehyde and 1-bromoacetone, which undergo a series of reactions including bromination to form an intermediate that is then reacted with salicylaldehyde (B1680747) to yield this compound. nih.gov Alternative starting materials like o-iodophenols and terminal alkynes can also be used. rsc.org The reaction conditions, including the choice of catalyst, base, and solvent, are optimized to achieve high yields. For instance, Pd(OAc)2, xantphos, and K3PO4 in toluene (B28343) at 120°C have been identified as effective conditions for certain substrates. organic-chemistry.org

Visible light has also been employed to induce the intermolecular Sonogashira coupling and subsequent 5-endo-dig cyclization in water, providing an environmentally friendly route to related 2-substituted benzofurans. This photochemical approach avoids the need for metal catalysts in some cases, proceeding through an aryl cation intermediate. researchgate.net

Table 1: Overview of Synthetic Routes to Benzofuran (B130515) Derivatives

Starting Materials Key Reaction Steps Catalyst/Reagents Product Type Reference
2-hydroxybenzaldehyde, 1-bromoacetone Bromination, condensation with salicylaldehyde NaH This compound nih.gov
o-iodophenols, terminal alkynes Sonogashira coupling, cyclization Pd(OAc)2, xantphos, K3PO4 2,3-disubstituted benzo[b]furans organic-chemistry.org
o-halophenols, terminal alkynes Visible light-induced Sonogashira coupling, 5-endo-dig cyclization PdCl2, PPh3, Et3N 2-aryl/alkyl benzofurans
2-chlorophenol (B165306) derivatives, terminal alkynes Photochemical reaction via aryl cation intermediate Metal-free 2-substituted benzo[b]furans researchgate.net
2-(2-bromophenoxy)-1-phenylethan-1-ones, terminal acetylenes Domino intermolecular Sonogashira coupling, intramolecular carbanion-yne cyclization (5-exo-dig) Pd(OAc)2, xantphos, K3PO4 (3-Benzylbenzofuran-2-yl)(phenyl)methanones organic-chemistry.org

Role of Intermediates in Cyclization Pathways

The formation of the benzofuran ring system proceeds through key intermediates. In the Sonogashira coupling and cyclization pathway, an initial coupling reaction forms a 2-alkynylphenol intermediate. rsc.org This intermediate then undergoes a cyclization reaction to form the benzofuran ring. The type of cyclization, such as 5-endo-dig or 5-exo-dig, is a critical factor determining the final product structure. organic-chemistry.org

For instance, a domino reaction involving intermolecular Sonogashira coupling of 2-(2-bromophenoxy)-1-phenylethan-1-ones with terminal acetylenes leads to an intermediate that undergoes a 5-exo-dig cyclization. organic-chemistry.org This is followed by a double-bond isomerization to yield 2,3-disubstituted benzo[b]furans. organic-chemistry.org In contrast, visible-light-induced synthesis proceeds via a 5-endo-dig cyclization of the intermediate formed from o-halophenols and terminal alkynes.

In photochemical syntheses starting from 2-chlorophenol derivatives and terminal alkynes, an aryl cation intermediate is generated. researchgate.net This highly reactive intermediate is central to the tandem formation of an aryl-C and a C-O bond to construct the benzofuran ring. researchgate.net

Stereochemical Considerations in Synthetic Mechanisms

While the synthesis of the parent this compound does not typically involve the creation of chiral centers, the synthesis of its derivatives can have important stereochemical aspects. For example, in the synthesis of (benzofuran-2-yl)(3-methyl-3-phenylcyclobutyl)methanone, the starting material, 3-phenyl-3-methyl-1-(2-chloro-1-oxoethyl)cyclobutane, is a mixture of cis and trans isomers. nih.gov However, often only one isomer of the final product is isolated, which may be a result of the crystallization process. nih.gov The puckered conformation of the cyclobutane (B1203170) ring, with a significant dihedral angle, is a notable stereochemical feature of such derivatives. researchgate.net

Photochemical Reaction Pathways of this compound and Derivatives

Benzofuran derivatives, including those related to this compound, exhibit interesting photochemical properties. rsc.orgresearchgate.net The electron-transfer-catalyzed [2+2] cycloreversion of related cyclobutane-containing benzofuran derivatives has been studied, highlighting its potential relevance in processes like the splitting of pyrimidine (B1678525) dimers in UV-damaged DNA. scispace.com

Photochemical reactions provide a metal-free route to some benzofuran derivatives. The synthesis of 2-substituted benzo[b]furans can be achieved through a one-step photochemical reaction between 2-chlorophenol derivatives and terminal alkynes. researchgate.net This reaction proceeds through the formation of an aryl cation intermediate, representing a more environmentally friendly alternative to methods requiring more expensive bromo or iodo analogs. researchgate.net The photophysical properties, such as absorption and emission spectra, are influenced by the molecular structure and can be tuned by modifying substituents. rsc.orgresearchgate.net

Thermal Decomposition Mechanisms and Stability Pathways

The thermal stability of benzofuran derivatives is an important characteristic, particularly for applications in materials science. nih.gov Studies on related compounds, such as benzofuran-2-yl 3-phenyl-3-methylcyclobutyl thiosemicarbazone, have utilized techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to investigate thermal degradation. researchgate.net These studies reveal that the decomposition can occur in multiple stages, and the activation energy for these processes can be calculated using methods like the Kissinger and Ozawa methods. researchgate.net The synthesized compounds are generally stable solids at room temperature. scispace.com

Mechanistic Studies of Derivatization Reactions

This compound can be derivatized through various reactions to produce a range of compounds with potentially new biological activities or material properties. nih.govscispace.com The ketone group is a key site for derivatization. For example, it can be reduced to an alcohol using sodium borohydride. nih.gov It can also be converted to an oxime by reaction with hydroxylamine (B1172632) hydrochloride, and further to oxime ethers. nih.gov Additionally, it can react with semicarbazide (B1199961) or thiosemicarbazide (B42300) to form the corresponding semicarbazone and thiosemicarbazone. nih.gov

A notable derivatization is the Rap-Stoermer condensation reaction, which has been used to synthesize a series of benzofuran-2-yl(phenyl)methanone derivatives. nih.gov This reaction highlights the versatility of the benzofuran scaffold in generating diverse molecular structures.

Table 2: Derivatization Reactions of this compound

Reagent Product Type Reference
Sodium borohydride Alcohol nih.gov
Hydroxylamine hydrochloride Oxime nih.gov
Semicarbazide Semicarbazone nih.gov
Thiosemicarbazide Thiosemicarbazone nih.gov
N/A (Rap-Stoermer condensation) Benzofuran-2-yl(phenyl)methanone derivatives nih.gov

Radical Scavenging Studies in Reaction Mechanisms

The synthesis of certain benzofuran derivatives can proceed through radical cascade reactions. nih.gov For instance, a method for constructing complex benzofurylethylamine derivatives involves a single-electron transfer (SET) from 2-azaallyl anions to 2-iodo aryl allenyl ethers. nih.gov This initiates a radical cyclization that is followed by an intermolecular radical-radical coupling. nih.gov Such radical cascade mechanisms offer an expedient route to polycyclic benzofurans that might be challenging to prepare via other methods. nih.gov While direct radical scavenging studies on this compound itself are not extensively reported, the involvement of radical intermediates in the synthesis of related structures points to the importance of radical pathways in the broader chemistry of benzofurans.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of organic molecules like Bis(benzo[b]furan-2-yl)methanone. It provides detailed information about the chemical environment of individual atoms, primarily ¹H and ¹³C.

Vibrational Spectroscopy Methodologies (Infrared and Raman)

Attenuated Total Reflectance (ATR-IR) Spectroscopy for Solid-State Analysis

Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy is a powerful non-destructive technique for analyzing the functional groups of solid samples. For compounds structurally related to this compound, such as other benzofuran (B130515) ketones, IR spectroscopy is crucial for identifying key vibrational modes. The IR spectrum of a benzofuran derivative, for instance, showed a strong absorption band at 1689 cm⁻¹ corresponding to the carbonyl (C=O) group. mdpi.com In another related bis-chalcone derivative containing benzofuran rings, it was noted that electron-donating groups on the rings could shift the C=O and vinyl group (C=C) frequencies to lower values. dergipark.org.tr The spectrum for such a compound also displays weak bands in the 2835-3137 cm⁻¹ region, which are attributed to aliphatic and aromatic C-H stretching vibrations. dergipark.org.tr

These findings suggest that the ATR-IR spectrum of this compound would be characterized by a prominent carbonyl peak, with its exact position influenced by the electronic effects of the dual benzofuran systems.

Table 1: Characteristic IR Absorption Frequencies for Benzofuran Ketone Derivatives

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Reference
Carbonyl (C=O) Stretching ~1689 mdpi.com
Aromatic C=C Stretching Varies dergipark.org.tr
Aromatic C-H Stretching ~2835-3137 dergipark.org.tr

Advanced Raman Spectroscopy for Molecular Vibrational Analysis

X-ray Crystallography for Precise Molecular Architecture Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal data on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Methodologies for Absolute Configuration

Table 2: Example Crystallographic Data for Benzofuran Derivatives

Compound Crystal System Space Group Key Interactions Reference
5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester Triclinic P-1 Hydrogen bonding, C-H⋯π researchgate.net
1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime Monoclinic P21/c O-H⋯N hydrogen bonds, π-stacking researchgate.net

Powder X-ray Diffraction Analysis of Polycrystalline Forms

Powder X-ray diffraction (PXRD) is an essential technique for analyzing polycrystalline materials, providing information on crystallinity, phase purity, and unit cell parameters. This method has been successfully used to investigate the structural properties of materials containing benzofuran moieties, such as benzofuran Schiff base metal complexes. slideshare.net The PXRD patterns of the ligand and its complexes reveal sharp, well-defined peaks, indicating their crystalline nature. By analyzing the peak positions and intensities, one can confirm the formation of a new crystalline phase upon complexation and determine the crystal system and lattice parameters of the polycrystalline powder. slideshare.net This technique would be invaluable for characterizing different solid forms or polymorphs of this compound.

Electronic Spectroscopy (UV-Vis and Fluorescence) for Understanding Electronic Transitions

UV-Visible and fluorescence spectroscopy are used to probe the electronic transitions within a molecule. The extended π-system of this compound, composed of two benzofuran rings linked by a carbonyl group, is expected to give rise to distinct photophysical properties.

Studies on related benzofuran derivatives show characteristic absorption and emission spectra. For instance, some benzofuran derivatives exhibit absorption maxima around 290 nm with a shoulder extending to 350 nm. researchgate.net The presence of the benzofuran moiety is known to enhance fluorescence brightness. researchgate.net Other classes of benzofuran derivatives have been developed as blue fluorescent emitters, with absorption and emission spectra recorded in various solvents like cyclohexane. researchgate.net Research on a benzofuran derivative bis-chalcone showed absorption maxima between 350-375 nm, with the exact wavelength depending on solvent polarity, a phenomenon known as solvatochromism. dergipark.org.tr Furthermore, the intrinsic fluorescence of benzofuran derivatives can be quenched upon interaction with other molecules, a property utilized in studies of protein binding. nih.gov

Table 3: Photophysical Data for Selected Benzofuran Derivatives

Derivative Type Solvent Absorption Max (λ_abs, nm) Emission Max (λ_em, nm) Reference
Resorcinarene mono-crown THF 290 Not specified researchgate.net
Bis-chalcone Toluene-DMSO 350-375 Not specified dergipark.org.tr
Ester derivatives Cyclohexane 276-312 Blue emission researchgate.net

Chromatographic and Separation Science Methodologies for Purity and Isolation (e.g., TLC, HPLC)

Chromatographic techniques are indispensable for the purification of synthesized compounds and for assessing their purity. Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are standard methods used in the context of benzofuran chemistry.

TLC is a quick and effective method for monitoring reaction progress and determining appropriate solvent systems for column chromatography. For ketones and aromatic compounds, a common mobile phase consists of a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). researchgate.net For ketones specifically, mixtures of ethyl acetate and hexane in ratios from 1:8 to 1:12 have been shown to be effective. google.com The choice of solvent system is critical; an improper mobile phase can lead to poor separation, with spots either remaining at the baseline or moving with the solvent front. researchgate.net

HPLC provides higher resolution for both analytical and preparative-scale separations. While a specific HPLC method for this compound is not detailed in the literature, methods developed for other benzofuran derivatives would serve as a starting point. mdpi.comsemanticscholar.org These typically involve a reversed-phase column (e.g., C18) with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol.

Table 4: Example TLC Solvent Systems for Ketones and Aromatic Compounds

Compound Type Stationary Phase Mobile Phase (Solvent System) Reference
Ketones Silica Gel Ethyl Acetate : Hexane (1:8 to 1:12) google.com
Aniline and Ketone Silica Gel Hexane : Ethyl Acetate (1:1 as starting point) researchgate.net

Computational and Theoretical Investigations of Bis Benzo B Furan 2 Yl Methanone

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic behavior of molecules. By solving approximations of the Schrödinger equation, these methods model electron distribution, which governs a molecule's geometry, energy, and chemical reactivity.

Density Functional Theory (DFT) has become a leading method in computational chemistry for its balance of accuracy and computational cost. It is particularly effective for optimizing molecular geometry and determining electronic properties. For complex heterocyclic systems like benzofurans, DFT can predict bond lengths, bond angles, and dihedral angles with high precision.

In a typical DFT study, the geometry of bis(benzo[b]furan-2-yl)methanone would be optimized to find its lowest energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a stable structure is reached. From this optimized geometry, key electronic parameters can be derived. For instance, studies on related benzofuran (B130515) derivatives have used DFT to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dntb.gov.ua The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. dntb.gov.ua A smaller gap generally implies higher reactivity.

Table 1: Illustrative DFT-Calculated Electronic Properties for a Benzofuran Derivative (Note: This data is representative of typical DFT outputs for related structures, as specific studies on this compound are not widely published.)

ParameterRepresentative ValueSignificance
HOMO Energy -6.2 eVEnergy of the outermost electron orbital; relates to electron-donating ability.
LUMO Energy -2.1 eVEnergy of the lowest empty electron orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE) 4.1 eVIndicates chemical reactivity and stability. A larger gap suggests higher stability.
Dipole Moment 3.5 DMeasures the polarity of the molecule, influencing solubility and intermolecular forces.

DFT calculations also allow for the mapping of the molecular electrostatic potential (MEP) surface. The MEP visualizes the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which is crucial for predicting how the molecule will interact with other reagents.

Ab initio methods are quantum calculations derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. In the context of this compound, ab initio methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory) would be invaluable for performing a detailed conformational analysis. This involves mapping the potential energy surface (PES) by systematically rotating the bonds connecting the benzofuran rings to the central carbonyl group to identify all stable conformers and the energy barriers between them.

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. An MD simulation of this compound, likely in a solvent environment, would provide a dynamic view of its conformational landscape.

By simulating the molecule's trajectory over nanoseconds or longer, researchers can observe how the two benzofuran rings flex and rotate relative to each other. This reveals the molecule's accessible conformations and the probability of it residing in any particular state. MD simulations are also essential for studying intermolecular interactions. For example, simulations could model how multiple this compound molecules interact with each other in a condensed phase, predicting tendencies for π-stacking between the aromatic benzofuran rings, which can influence crystal packing and material properties.

Prediction of Spectroscopic Parameters via Computational Models (e.g., NMR, UV-Vis, IR)

Computational models, primarily based on DFT, are widely used to predict various spectroscopic parameters, which aids in the interpretation of experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is effective for calculating the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. epstem.net Comparing these theoretical shifts with experimental spectra can help confirm structural assignments, especially for complex molecules where signals may overlap. mdpi.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies, which correspond to the absorption bands seen in a UV-Vis spectrum. These calculations can predict the λ_max values and help assign them to specific electronic transitions (e.g., π→π* or n→π* transitions).

IR Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of a molecule. researchgate.netresearchgate.net These frequencies correspond to the absorption peaks in an IR spectrum. By analyzing the atomic motions associated with each calculated frequency, each peak can be assigned to a specific bond stretch, bend, or wag. This is particularly useful for identifying characteristic peaks, such as the C=O stretch of the central methanone (B1245722) group.

Table 2: Illustrative Comparison of Experimental vs. Computationally Predicted Spectroscopic Data (Note: This table is a representative example based on methodologies applied to similar furan-containing compounds.) epstem.netresearchgate.net

Spectroscopic DataExperimental ValuePredicted Value (DFT)Assignment
IR Peak (C=O Stretch) ~1680 cm⁻¹~1685 cm⁻¹Carbonyl group vibration
¹³C NMR Shift (C=O) ~185 ppm~184 ppmCarbonyl carbon chemical shift
¹H NMR Shift (Furan H) ~7.6 ppm~7.55 ppmProton on the furan (B31954) ring adjacent to the carbonyl
UV-Vis (λ_max) ~320 nm~325 nmπ→π* electronic transition

Theoretical Insights into Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For a molecule like this compound, theoretical studies can explore its reactivity in various transformations. This involves mapping the entire reaction coordinate from reactants to products.

DFT calculations can be used to locate and characterize the structures of transition states (TS), which are the high-energy points along a reaction pathway. pku.edu.cn The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate. For example, in a study of cycloaddition reactions involving dienylfurans, DFT was used to evaluate multiple possible pathways (e.g., concerted vs. stepwise mechanisms). pku.edu.cn By comparing the calculated activation energies for each path, researchers could determine the most energetically favorable mechanism. pku.edu.cn Such an approach could be applied to understand reactions involving the carbonyl group or the benzofuran rings of this compound.

In Silico Design and Prediction of Novel this compound Derivatives

The principles of computational chemistry are central to the in silico design of novel molecules with desired properties. Starting with the core structure of this compound, new derivatives can be designed by adding various functional groups at different positions on the benzofuran rings.

Computational screening can then be used to predict the properties of these hypothetical derivatives before any resource-intensive synthesis is undertaken. For example, if the goal is to develop new materials for organic electronics, DFT calculations could predict the HOMO-LUMO gap and charge transport properties of dozens of potential derivatives. If the goal is drug discovery, molecular docking simulations—a computational technique—can predict how well these designed derivatives bind to a specific biological target, such as an enzyme or receptor. nih.gov This approach was successfully used to design novel benzofuran derivatives as potent CDK2 inhibitors for anticancer applications, where computational insights guided the selection of the most promising candidates for synthesis and biological testing. nih.gov

Applications of Bis Benzo B Furan 2 Yl Methanone in Advanced Materials and Niche Technologies

Photophysical and Optoelectronic Applications

The unique electronic structure of the benzofuran (B130515) system, characterized by a fused benzene (B151609) and furan (B31954) ring, imparts interesting photophysical properties to its derivatives. scispace.com These properties are central to their application in optoelectronic devices, where the absorption and emission of light are key functionalities.

Organic Light-Emitting Diodes (OLEDs) and Fluorescent Materials

While direct studies on the application of Bis(benzo[b]furan-2-yl)methanone in OLEDs are limited, the foundational components of the molecule suggest potential in this area. The benzophenone (B1666685) core is a well-known building block for organic semiconductors used in OLEDs due to its function as a classical phosphor with high intersystem crossing efficiency. researchgate.netmdpi.com This characteristic is crucial for developing thermally activated delayed fluorescent (TADF) emitters. researchgate.net

Furthermore, structurally related benzo[1,2-b:4,5-b']difuran (BDF) chromophores have been identified as excellent components in OLEDs due to their intrinsic optical properties and high hole mobility. scispace.com Research on more complex derivatives, such as bis(naphtho[2,1-b]furan-2-yl)methanone semicarbazone, has demonstrated enhanced fluorescence emission quantum yields in polymer matrices, indicating the potential of the bis(benzofuran)methanone scaffold as a core for fluorescent materials. researchgate.net For instance, the aforementioned naphthyl derivative displayed a significant increase in fluorescence quantum yield from 0.0026 in ethanol (B145695) to 0.061 when embedded in a PVC matrix. researchgate.net

Photovoltaic Cells and Dye-Sensitized Solar Cells (DSSCs)

There is a substantial body of research on the use of molecules structurally related to this compound in solar energy conversion. Specifically, the benzo[1,2-b:4,5-b']difuran (BDF) scaffold, which shares a similar conjugated core, has been effectively used as a donor chromophore in organic sensitizers for Dye-Sensitized Solar Cells (DSSCs). scispace.com

Researchers have synthesized BDF-based organic dyes that demonstrate promising power conversion efficiencies (PCE). For example, two BDF-based sensitizers, Dye-1 and Dye-2, were prepared and characterized for their use in DSSCs, achieving PCEs of up to 5.5% and high open-circuit voltages. scispace.com The planar structure and strong electron-donating ability of the BDF core contribute to its effectiveness in these applications. acs.orgsemanticscholar.org Studies on a series of dyes based on a thieno[2,3-f]benzofuran (a BDF isomer) fragment also showed that modifying the donor groups could significantly enhance photovoltaic performance, with PCEs reaching up to 5.5%. acs.orgsemanticscholar.org

The performance of these related dyes highlights the potential of the bis(benzofuran) framework in photovoltaic applications. Below is a data table summarizing the performance of representative BDF-based dyes in DSSCs.

DyePCE (%)Jsc (mA/cm²)Voc (V)FFReference
Dye-1 4.89.90.810.60 scispace.com
Dye-2 5.511.00.820.61 scispace.com
PSB-1 2.9--- acs.orgsemanticscholar.org
PSB-4 5.5--- acs.orgsemanticscholar.org

This table presents data for BDF-based dyes, which are structurally related to this compound.

Laser Dyes and Non-Linear Optical Materials

The investigation of this compound for applications as laser dyes or in non-linear optical (NLO) materials is not extensively documented. However, the general principles of molecular design for NLO materials suggest that conjugated organic molecules featuring delocalized π-electron systems, like the benzofuran rings, are promising candidates. researchgate.net Theoretical studies on other benzofuran derivatives have explored how structural modulation by adding donor and acceptor groups can influence and optimize NLO properties. scispace.com While this indicates the potential of the benzofuran scaffold, specific experimental data for this compound remains scarce.

Applications in Polymer Chemistry and Functional Coatings

The incorporation of rigid, photoactive molecules into polymers can create materials with novel functionalities suitable for advanced coatings and other applications.

Incorporation into Polymer Backbones and Copolymers

Specific research on the direct incorporation of this compound into polymer backbones has not been widely reported. However, the synthesis of copolymers using the closely related benzo[1,2-b:4,5-b']dithiophene (BDT) unit, a sulfur analogue of the BDF structure, is well-established in the field of polymer solar cells. ucla.educase.edu These polymers demonstrate the feasibility of integrating such fused heterocyclic systems into a polymer chain to achieve desirable electronic and photovoltaic properties. The development of these BDT-based copolymers, which have achieved high power conversion efficiencies, underscores the utility of this class of building blocks in functional polymers. case.edu

Development of Photo-Crosslinkable and Photoinitiating Materials

There is currently limited available research demonstrating the use of this compound as a photo-crosslinking agent or a photoinitiator. While the benzophenone moiety itself is a classic photoinitiator, the specific properties and reactivity of the complete this compound molecule in polymerization processes have not been detailed in the literature. In a related context, furan-modified biopolymers, such as gelatin, have been shown to undergo photo-crosslinking upon exposure to UV light, but this mechanism relies on the reactivity of the furan ring itself and does not involve this compound. researchgate.net

Roles in Catalysis and Reaction Chemistry

The benzofuran core is a significant feature in the design of molecules for catalytic processes. Its ability to participate in and influence chemical transformations makes it a valuable component in both photocatalysis and traditional transition metal-catalyzed reactions.

Photocatalytic Applications and Photoredox Catalysis

While direct photocatalytic applications of this compound are not extensively documented, the related benzofuran structure is integral to reactions driven by light. For instance, visible light-mediated processes have been explored for the synthesis of complex ketones. Preliminary studies have shown the coupling of benzo[b]thiophene, a sulfur analog of benzofuran, with carbon monoxide under Iridium-based photocatalysis. This suggests the potential for benzofuran-containing methanones to participate in similar light-driven C-H activation and carbonylation reactions, although scalability can be a challenge.

Use as Ligands or Precursors in Transition Metal Catalysis

Benzofuran derivatives are widely used as precursors in transition metal-catalyzed reactions to construct more complex molecular architectures. Transition metals like palladium and copper are frequently employed to synthesize the benzofuran skeleton itself.

Palladium-catalyzed reactions, such as the Sonogashira and Suzuki-Miyaura couplings, are instrumental in forming substituted benzofurans from precursors like o-iodophenols and alkynes. These methods offer high efficiency and tolerance for various functional groups. Similarly, copper-catalyzed reactions are used for intramolecular C-O bond formation to yield the benzofuran ring system.

Although this compound itself is not commonly cited as a ligand, the benzofuran moiety can coordinate with metal centers. The oxygen and the aromatic system can interact with transition metals, potentially influencing the catalytic activity and selectivity of a complex. This makes benzofuran-based structures, including ketones, promising candidates for the development of novel ligands in catalysis.

Table 1: Examples of Transition Metal-Catalyzed Synthesis of Benzofuran Derivatives

Catalyst SystemPrecursorsReaction TypeOutcome
Palladium/DihydroxyterphenylphosphineDichlorophenols, Terminal AlkynesOne-pot Sonogashira coupling, cyclization, and Suzuki-Miyaura couplingSynthesis of disubstituted benzo[b]furans
Copper Bromide (CuBr)o-Hydroxybenzaldehydes, N-tosylhydrazonesCoupling/CyclizationFormation of the benzofuran ring
Palladium(II) Acetate (B1210297)/Copper(II) ChlorideAlkenyl ethers, Alkynyl oxime ethersAnnulation ReactionPreparation of polycyclic dihydrobenzofurans

Sensor Technologies and Chemosensors

The unique photophysical properties of the benzofuran scaffold make it an excellent candidate for the development of fluorescent and chemo-responsive sensors. These materials can detect specific ions, molecules, or environmental changes.

Fluorescent Probes for Environmental or Chemical Sensing

Derivatives of benzofuran-2-yl methanone (B1245722) have been successfully developed as fluorescent probes. For example, specific benzofuran-2-yl(phenyl)methanone derivatives have shown high affinity and selectivity for detecting β-amyloid plaques, which are implicated in Alzheimer's disease. These probes often feature a donor-pi-acceptor (D-π-A) structure where the benzofuran unit acts as part of the conjugated system, and their fluorescence properties change significantly upon binding to the target analyte.

By modifying the substituents on the benzofuran or phenyl rings, the sensitivity and selectivity of these probes can be fine-tuned for various targets, including metal ions. The introduction of specific binding sites allows for the detection of environmentally significant species like mercury ions (Hg²⁺).

Chemo-Responsive Materials for Detection Systems

Materials incorporating the benzofuran-2-yl methanone structure can exhibit chemo-responsive behavior, changing their optical or electronic properties upon interaction with a chemical stimulus. This response can be a change in color (colorimetric) or a shift in fluorescence emission (ratiometric). For instance, the introduction of an electron-donating group to a benzofuran-based sensor molecule can reverse its fluorescence response (from OFF/ON to ON/OFF) when it detects a target like Hg²⁺. This tunability makes benzofuran derivatives highly adaptable for creating sophisticated detection systems that can provide a visual or instrument-readable signal.

Table 2: Characteristics of Benzofuran-Based Fluorescent Probes

Probe TypeTarget AnalyteSensing MechanismObserved Change
Benzofuran-2-yl(phenyl)methanone derivativeβ-amyloid plaquesHigh-affinity bindingSelective labeling and fluorescence enhancement
Thiophen-2-yl-benzothiazole derivativeMercury ions (Hg²⁺)Coordination with Hg²⁺OFF/ON fluorescence signaling
Carbazole-substituted Thiophen-2-yl-benzothiazoleMercury ions (Hg²⁺)Coordination with Hg²⁺ON/OFF fluorescence signaling and color change

Supramolecular Chemistry and Self-Assembly Processes

The rigid, planar structure of the benzofuran system and the presence of the polar ketone group in this compound make it a candidate for involvement in supramolecular chemistry and self-assembly. These processes rely on non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces to form ordered, large-scale structures.

While specific studies on the self-assembly of this compound are not prominent, the fundamental characteristics of the molecule suggest potential applications. The aromatic benzofuran rings are prone to π-π stacking interactions, which can drive the formation of columnar or layered structures. The carbonyl group can act as a hydrogen bond acceptor, allowing for the formation of extended networks with suitable donor molecules.

These self-assembled structures could find applications in the development of organic electronic materials, such as organic field-effect transistors (OFETs), or in creating porous frameworks for gas storage or molecular recognition. The synthesis of benzofuran derivatives containing thiophene (B33073) rings, for example, has been crucial in building highly efficient organic photovoltaics, demonstrating the utility of such scaffolds in materials science.

Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The selection of the organic linker is crucial as it dictates the resulting framework's topology, porosity, and functional properties. While direct reports on the use of this compound as a primary ligand in MOF synthesis are limited, the coordination chemistry of related benzofuran derivatives provides a strong basis for its potential in this field.

The benzofuran-2-yl moiety, particularly when deprotonated to the carboxylate, has demonstrated the ability to coordinate with metal centers. For instance, benzofuran-2-carboxylic acid has been successfully employed to create a tetranuclear tin(IV) complex, specifically bis[μ2-benzofuran-2-carboxylato-O]-octakis(n-butyl)-bis(μ3-oxo)tetratin(IV). researchgate.net In this structure, the carboxylate groups of the benzofuran ligand participate in bridging metal centers, a fundamental interaction for the formation of extended networks like MOFs and coordination polymers. researchgate.net

The ketone functional group within this compound offers an additional coordination site. The oxygen atom of the carbonyl group can act as a Lewis base, donating a lone pair of electrons to a metal ion. This dual functionality—coordination through the benzofuran rings (potentially after modification to include coordinating groups like carboxylates) and the central ketone bridge—positions this compound as a versatile candidate for constructing multidimensional coordination polymers. The rigid nature of the benzofuran units combined with the flexible hinge-like ketone linker could lead to the formation of novel network topologies with interesting properties.

Table 1: Potential Coordination Modes of this compound Derivatives in MOFs and Coordination Polymers

Functional GroupPotential Coordination ModeResulting Structural Feature
Benzofuran (modified)Carboxylate or other donor group coordination to metal ionsFormation of primary structural building units (SBUs)
KetoneLewis base coordination to metal ionsSecondary linking of SBUs, potential for catalytic sites
Overall MoleculeBridging ligandFormation of 1D, 2D, or 3D extended networks

Crystal Engineering and Host-Guest Chemistry

Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. Host-guest chemistry involves the design of "host" molecules that can encapsulate "guest" molecules or ions. The structural features of this compound make it a molecule of interest for both of these interconnected fields.

The planarity of the benzofuran rings can facilitate π-π stacking interactions, a key driving force in the self-assembly of aromatic molecules into well-defined crystalline architectures. Furthermore, the ketone group can participate in various non-covalent interactions, including hydrogen bonding (with suitable donor molecules) and dipole-dipole interactions. These interactions can be strategically utilized to control the packing of the molecules in the solid state, leading to the formation of crystals with specific symmetries and properties.

In the context of host-guest chemistry, the V-shaped conformation of this compound could allow it to act as a molecular tweezer or cleft, capable of binding guest molecules within its cavity. The benzofuran rings can provide a hydrophobic pocket, while the ketone oxygen can offer a specific interaction site for a complementary guest. The design of such host-guest systems is a burgeoning area of research with applications in sensing, separation, and catalysis. While specific host-guest complexes with this compound have not been extensively reported, the principles of molecular recognition suggest its potential in this domain.

Table 2: Key Intermolecular Interactions and Their Potential Role in the Crystal Engineering of this compound

Interaction TypeMolecular OriginPotential Supramolecular Assembly
π-π StackingAromatic benzofuran ringsFormation of columnar or layered structures
Hydrogen BondingKetone oxygen (as acceptor)Dimer formation or extended chains with donor molecules
Dipole-DipolePolar ketone groupInfluence on crystal packing and polarity
van der Waals ForcesEntire molecular surfaceOverall crystal cohesion and density

Future Directions, Challenges, and Emerging Research Frontiers for Bis Benzo B Furan 2 Yl Methanone

Unexplored Synthetic Avenues and Methodological Advancements

The synthesis of benzofuran (B130515) derivatives, including bis(benzo[b]furan-2-yl)methanone, is an area of continuous development. acs.org While established methods exist, the quest for more efficient, greener, and versatile synthetic routes remains a key research focus.

Future synthetic strategies are likely to pivot towards the use of innovative catalytic systems. Recent advancements have highlighted the potential of various transition metals in facilitating the construction of the benzofuran core. acs.org For instance, nickel-based catalysts have been shown to be effective in promoting intramolecular nucleophilic addition reactions, leading to good yields of benzofuran derivatives. acs.org Similarly, the combination of palladium and copper catalysts in Sonogashira coupling reactions has proven to be a powerful tool for the synthesis of these heterocyclic compounds. acs.org The use of gold and silver-based catalysts is also an emerging area, offering novel pathways for benzofuran ring formation. acs.org

Beyond metal catalysis, the development of one-pot synthesis methodologies presents a promising frontier. These strategies, which involve multiple reaction steps in a single vessel, offer advantages in terms of efficiency and reduced waste. acs.org The use of environmentally benign solvents, such as deep eutectic solvents, in these one-pot reactions is also gaining traction, aligning with the principles of green chemistry. acs.org

Microwave-assisted synthesis is another area with significant potential for the preparation of this compound and its derivatives. This technique can dramatically reduce reaction times and improve yields, making it an attractive alternative to conventional heating methods. researchgate.netnih.gov

A summary of potential catalytic systems for advancing the synthesis of benzofuran-based compounds is presented below:

Catalyst SystemSynthetic ApproachPotential Advantages
Nickel-basedIntramolecular nucleophilic additionEfficient and novel route
Palladium-CopperSonogashira coupling and intramolecular cyclizationHigh yields, good for specific substitutions
Gold and Silver-basedCatalysis of reactions involving alkynyl esters and quinolsAccess to diverse derivatives
Copper-based (in one-pot synthesis)Multi-component reactionsEnvironmentally friendly, high efficiency

Integration with Nanotechnology and Hybrid Materials Science

The unique photophysical and electronic properties of this compound make it a compelling candidate for integration into the fields of nanotechnology and materials science. The development of hybrid materials, where the benzofuran moiety is combined with other functional components, could unlock a wide range of new applications.

One potential avenue of exploration is the incorporation of this compound into polymer matrices to create novel composite materials. These materials could exhibit enhanced thermal stability, and photoluminescence, or be tailored for specific electronic applications. The benzofuran core can act as a rigid and planar building block, imparting desirable structural and electronic characteristics to the resulting hybrid material.

Furthermore, the interaction of this compound with nanoparticles is a largely unexplored area. The carbonyl bridge and the oxygen atoms in the furan (B31954) rings could serve as coordination sites for metal ions or as anchoring points for semiconductor nanoparticles. Such hybrid systems could find applications in areas like catalysis, sensing, and optoelectronics.

Addressing Stability and Longevity in Advanced Applications

For this compound to be successfully employed in advanced applications such as organic electronics, its long-term stability is a critical factor that needs to be addressed. The degradation of organic materials under operational stress, including exposure to light, heat, and atmospheric conditions, can significantly limit the lifetime and performance of devices.

Future research should focus on understanding the degradation pathways of this compound. This involves identifying the chemical and photochemical reactions that lead to its decomposition. Techniques such as mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy can be employed to characterize the degradation products and elucidate the underlying mechanisms.

Once the degradation pathways are understood, strategies can be developed to enhance the stability of the molecule. This could involve chemical modification of the benzofuran core, such as the introduction of stabilizing substituents. For example, the incorporation of bulky groups could sterically hinder the approach of reactive species, while the addition of electron-withdrawing or electron-donating groups could modulate the electronic properties and improve resistance to oxidation or reduction.

Another approach is the use of additives, such as antioxidants or UV stabilizers, in formulations containing this compound. These additives can help to mitigate the effects of environmental stressors and prolong the operational lifetime of the material.

Development of Robust Structure-Property Relationships for Predictive Design

A key challenge in the development of new materials is the ability to predict their properties based on their chemical structure. Establishing robust structure-property relationships for this compound and its derivatives is crucial for the rational design of new compounds with tailored functionalities.

Computational modeling, particularly using density functional theory (DFT), can play a pivotal role in this endeavor. DFT calculations can provide insights into the electronic structure, molecular geometry, and photophysical properties of these molecules. By systematically modifying the structure of this compound in silico and calculating the resulting changes in its properties, it is possible to identify key structural motifs that govern its behavior.

Experimental studies are equally important for validating the predictions of computational models and for providing the data needed to build accurate structure-property relationships. This involves the synthesis of a library of derivatives with systematic variations in their structure and the characterization of their properties using a range of spectroscopic and analytical techniques.

The table below outlines key properties and the structural features that are expected to influence them, providing a framework for future investigations.

Property of InterestKey Structural Features to InvestigatePotential Impact
Absorption and Emission WavelengthsSubstituents on the benzene (B151609) rings, nature of the bridging groupTuning of color and luminescent properties
Quantum Yield of LuminescenceRigidity of the molecular structure, presence of heavy atomsEnhancement of light-emitting efficiency
Electron and Hole MobilityIntermolecular packing, electronic coupling between moleculesOptimization for organic electronic devices
Thermal StabilityBond dissociation energies, presence of stabilizing groupsImprovement of material longevity

Outlook on Interdisciplinary Research Involving this compound (e.g., beyond traditional organic chemistry)

The future of this compound research extends far beyond the confines of traditional organic chemistry. Its versatile structure and interesting biological activities suggest that it could play a significant role in a variety of interdisciplinary fields. mdpi.com

In medicinal chemistry, benzofuran derivatives have already shown promise as anticancer, and antimicrobial agents. mdpi.comnih.gov The this compound scaffold could serve as a starting point for the development of new therapeutic agents. nih.govnih.gov For instance, derivatives of this compound could be designed to target specific enzymes or receptors involved in disease pathways. researchgate.netnih.gov The ability to functionalize the benzofuran rings provides a handle for modulating the pharmacological properties of the molecule, such as its solubility, bioavailability, and target affinity. nih.gov

In the field of chemical biology, this compound and its fluorescent derivatives could be developed as probes for imaging and sensing biological processes. For example, they could be designed to bind to specific biomolecules, such as proteins or nucleic acids, allowing for their visualization within living cells. The development of radioiodinated derivatives has already shown promise for imaging β-amyloid plaques in the context of Alzheimer's disease. nih.gov

Furthermore, the unique electronic properties of this compound could be harnessed for the development of novel biosensors. By immobilizing the compound on a transducer surface, it may be possible to detect the binding of specific analytes through changes in its optical or electrical properties.

The continued exploration of this compound and its derivatives at the interface of chemistry, biology, and materials science is expected to yield exciting new discoveries and applications in the years to come.

Q & A

Q. What are the optimal synthetic routes for Bis(benzo[b]furan-2-yl)methanone, and how do reaction conditions influence yield?

The compound is typically synthesized via Friedel-Crafts acylation , leveraging benzoyl chloride and benzo[b]furan derivatives in the presence of Lewis acid catalysts like AlCl₃. Key factors include:

  • Catalyst selection : AlCl₃ achieves yields of ~70–80% under anhydrous conditions .
  • Solvent systems : Dichloromethane or nitrobenzene enhances electrophilic substitution efficiency .
  • Temperature : Reactions at 0–5°C minimize side products like over-acylated derivatives .
CatalystSolventYield (%)Purity (HPLC)
AlCl₃CH₂Cl₂78≥95%
FeCl₃Toluene6290%

Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Structural confirmation relies on:

  • ¹H/¹³C NMR : Distinct signals for carbonyl (δ ~195 ppm in ¹³C) and aromatic protons (δ 6.8–8.2 ppm in ¹H) .
  • FTIR : Strong C=O stretch at ~1680 cm⁻¹ and furan C-O-C bands at ~1250 cm⁻¹ .
  • Mass spectrometry (HRMS) : Molecular ion peak at m/z 264.0785 (calculated for C₁₇H₁₂O₃) .
  • X-ray crystallography : Resolves π-stacking interactions between benzofuran rings (d-spacing ~3.5 Å) .

Advanced Research Questions

Q. How can researchers investigate the molecular interactions between this compound and interleukin-4 (IL4)?

Key methodologies include:

  • Molecular docking (AutoDock Vina) : Predicts binding to IL4’s hydrophobic pocket (e.g., Trp-91 residue) with a ΔG of −8.2 kcal/mol .
  • Surface Plasmon Resonance (SPR) : Measures binding affinity (KD = 12.3 µM) .
  • Mutagenesis studies : Substituting IL4’s Lys-38 or Cys-46 residues reduces binding by >60%, confirming polar interactions .
ResidueInteraction TypeEnergy Contribution (kcal/mol)
Trp-91π-stacking−3.5
Lys-38Hydrogen bond−2.1
Cys-46Hydrophobic−1.8

Q. What experimental strategies resolve contradictions in reported hydrophobic vs. polar interactions of this compound with target proteins?

  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) to distinguish hydrophobic (entropy-driven) vs. hydrogen-bonding (enthalpy-driven) interactions .
  • Alanine-scanning mutagenesis : Replacing IL4’s Trp-91 with alanine reduces binding affinity by 70%, confirming π-stacking’s role .
  • Comparative MD simulations : Simulate binding in polar (aqueous) vs. nonpolar (membrane-like) environments to assess interaction stability .

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

  • Substituent modification : Introduce electron-withdrawing groups (e.g., -NO₂) at the 6-position to enhance IL4 binding (IC₅₀ improves from 18 µM to 9 µM) .
  • Bioactivity assays : Test derivatives in B-cell proliferation assays (e.g., ELISA for IgE expression) to correlate structural changes with immunomodulatory effects .
DerivativeSubstituentIC₅₀ (IL4 binding, µM)IgE Inhibition (%)
Parent compoundNone1845
6-NO₂ derivative-NO₂972
6-OCH₃ derivative-OCH₃2538

Q. What in vitro assays evaluate the immunomodulatory effects of this compound on B-cell activation?

  • Flow cytometry : Measure MHC-II upregulation on B-cells (e.g., 2-fold increase at 20 µM) .
  • ELISA : Quantify IgG1/IgE secretion in LPS-stimulated B-cells (e.g., 50% reduction at 15 µM) .
  • Western blotting : Assess STAT6 phosphorylation, a downstream target of IL4 signaling .

Methodological Notes

  • For synthesis, ensure anhydrous conditions to prevent catalyst deactivation .
  • In interaction studies, combine computational predictions with experimental validation (e.g., SPR + mutagenesis) to address data conflicts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.